2-Benzamidooxazole Scaffold Enables Potent Sub-Micromolar HDAC Inhibition
Hydroxamic acid derivatives synthesized from the 2-benzamidooxazole scaffold (series 5a-g, 6a-g) inhibit HDAC enzymes with IC50 values ranging from 0.010 to 0.131 µM [1][2]. The most potent derivative (5f) achieves an IC50 of 0.010 µM, demonstrating 2.5-fold greater potency than the clinical reference standard SAHA (vorinostat), which exhibits an IC50 of 0.025 µM under identical assay conditions [1][2]. This level of potency is directly attributable to the 2-benzamidooxazole core structure.
| Evidence Dimension | HDAC enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 2-Benzamidooxazole-derived hydroxamic acids (5f): IC50 = 0.010 µM |
| Comparator Or Baseline | SAHA (vorinostat): IC50 = 0.025 µM |
| Quantified Difference | 2.5-fold greater potency (0.010 µM vs. 0.025 µM) |
| Conditions | In vitro HDAC inhibition assay |
Why This Matters
This confirms the 2-benzamido-1,3-oxazole-4-carboxylic acid building block enables the synthesis of HDAC inhibitors with superior potency to the FDA-approved benchmark, directly supporting its procurement for epigenetic drug discovery programs.
- [1] Anh DT, Hai PT, Huong LT, et al. Exploration of certain 1,3-oxazole- and 1,3-thiazole-based hydroxamic acids as histone deacetylase inhibitors and antitumor agents. Bioorg Chem. 2020;101:103988. View Source
- [2] Anh DT, Hai PT, Huong LT, et al. Exploration of certain 1,3-oxazole- and 1,3-thiazole-based hydroxamic acids as histone deacetylase inhibitors and antitumor agents. Bioorg Chem. 2020;101:103988. PMID: 32534346. View Source
